molecular formula C12H16 B134460 4-Isobutylstyrene CAS No. 63444-56-4

4-Isobutylstyrene

Cat. No.: B134460
CAS No.: 63444-56-4
M. Wt: 160.25 g/mol
InChI Key: VTMSSJKVUVVWNJ-UHFFFAOYSA-N
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Description

4-Isobutylstyrene, also known as this compound, is a useful research compound. Its molecular formula is C12H16 and its molecular weight is 160.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-ethenyl-4-(2-methylpropyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16/c1-4-11-5-7-12(8-6-11)9-10(2)3/h4-8,10H,1,9H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTMSSJKVUVVWNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50979636
Record name 1-Ethenyl-4-(2-methylpropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50979636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63444-56-4
Record name p-Isobutylstyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063444564
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Ethenyl-4-(2-methylpropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50979636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethenyl-4-(2-methylpropyl)benzene
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URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To 6 g of α-(4-isobutylphenyl)ethyl alcohol were added 12 g of dimethyl sulfoxide and 0.1 g of m-dinitrobenzene as a polymerization inhibitor. The mixture was stirred at 160° C. for 8 hours. The resultant reaction liquor was cooled, diluted with water and then subjected to extraction with benzene. After the resulting organic layer was dried with magnesium sulfate, the solvent was distilled off. The residue thus obtained was distilled to give 4.2 g of 4-isobutylstyrene having the following physical properties.
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6 g
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12 g
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Synthesis routes and methods III

Procedure details

A flat bottomed vial was charged with a mixture of 1-chloro-1-(4-isobutylphenyl)ethane (500 mg; 2.54 mmol), 250 mg (11 mmol) of sodium spheres in 5 mL of dry dimethylformamide. The vial was immersed in an ultrasound cleaner filled with water, and sonicated at room temperature for 2 hours. The reaction mixture was carefully treated with 30 mL of water and extracted with ether (3×30 mL). The ether extract was washed with water (3 ×15 mL) and dried over anhydrous MgSO4. It was filtered and stripped off the solvent to obtain 382 mg (94% yield) of pure 4-isobutylstyrene.
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500 mg
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30 mL
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5 mL
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Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary applications of 4-Isobutylstyrene in organic synthesis?

A1: this compound serves as a valuable building block in organic synthesis, particularly in the preparation of 2-arylpropionic acids. One prominent example is its use in synthesizing (R)-ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). [, ] This synthesis involves a multi-step process:

  1. Suzuki-Miyaura Cross-Coupling: this compound can be synthesized via a Suzuki-Miyaura cross-coupling reaction between 1-bromo-4-isobutylbenzene and vinylboronic acid pinacol ester. []
  2. Nickel-Catalyzed Boracarboxylation: this compound undergoes regioselective boracarboxylation in the presence of a nickel catalyst, carbon dioxide, and a diboron reductant. This reaction yields a boron-functionalized ibuprofen derivative, an α-aryl-β-boryl-propionic acid. []
  3. Transformation to Ibuprofen: The boron-containing intermediate can be further transformed into (R)-ibuprofen through nickel-catalyzed cross-coupling with isobutylmagnesium bromide, followed by ozonolysis and oxidation. []

Q2: How does the structure of this compound influence its reactivity in asymmetric hydrovinylation reactions?

A2: this compound, classified as a vinylarene, exhibits reactivity in asymmetric hydrovinylation reactions catalyzed by nickel complexes. The presence of the isobutyl group on the aromatic ring influences both reactivity and enantioselectivity. Research has demonstrated that the use of carbohydrate-derived diarylphosphinite ligands, paired with a nickel catalyst and a highly dissociated counterion like [3,5-(CF3)2-C6H3)4B]- or SbF6-, leads to improved selectivity in the hydrovinylation of this compound. [] This suggests that the steric and electronic properties of the ligand system, in conjunction with the substrate structure, play a crucial role in achieving high enantioselectivity during the reaction.

Q3: Beyond ibuprofen synthesis, what other applications utilize this compound?

A4: this compound is also employed in biphasic hydroformylation reactions. [] These reactions typically utilize a rhodium catalyst complexed with a thermoregulated phase-transfer ligand, allowing for efficient catalyst recovery and recycling.

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